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Compound of Interest

(1,3-Dimethyl-1H-indazol-6-
Compound Name:
YL )boronic acid

Cat. No.: B1387139

In the landscape of modern medicinal chemistry, the indazole nucleus is a privileged scaffold,
frequently appearing in the structure of biologically active compounds, including potent protein
kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in crucial
hydrogen bonding interactions make it a cornerstone for the design of targeted therapeutics.[2]
Parallel to the rise of such heterocyclic cores, boronic acids have established themselves as
indispensable tools in synthetic chemistry.[3] Their stability, low toxicity, and, most notably, their
versatile reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the
construction of complex molecular architectures.[3][4]

This guide focuses on (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, a specialized building
block that merges the therapeutic potential of the dimethyl-indazole core with the synthetic
flexibility of the boronic acid functional group. As a Senior Application Scientist, this document
aims to provide researchers, chemists, and drug development professionals with a
comprehensive understanding of this reagent's chemical properties, core applications, and
field-proven experimental insights. We will delve not just into protocols but into the causality
behind experimental choices, ensuring a robust and reproducible application of this valuable

chemical intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of successful
and reproducible experimentation. (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a solid
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material whose characteristics dictate its handling, storage, and reactivity.

Below is a summary of its key properties:

Property Value Source(s)

CAS Number 1310405-37-8 [5]

Molecular Formula CoH11BN202 [6]

Molecular Weight 190.01 g/mol [6]

Appearance White to off-white solid General observation
Purity Typically >95% [61[7]

Recommended 2-8°C, under
Storage ) [8]
inert atmosphere

The structure, featuring a bicyclic indazole ring system with methyl groups at the N1 and C3
positions and a boronic acid at the C6 position, is central to its utility. The methyl groups serve
a critical function by protecting the nitrogen atoms, thereby preventing side reactions and
directing reactivity to the boronic acid group.

Synthesis and Purification: A Plausible Pathway

While multiple proprietary methods exist for the synthesis of specific boronic acids, a common
and logical approach for a molecule like (1,3-Dimethyl-1H-indazol-6-YL)boronic acid involves
the borylation of a pre-functionalized indazole core. A general, field-proven workflow is outlined
below. The causality for this approach is rooted in its efficiency and the commercial availability
of starting materials. The key is to install the boronic acid moiety late in the synthesis to avoid
degradation under harsh conditions that might be required for the initial ring formation.

A plausible synthetic route begins with a halogenated indazole, such as 6-bromo-1,3-dimethyl-
1H-indazole. This precursor can then undergo a palladium-catalyzed borylation reaction.

lllustrative Synthetic Workflow
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Step 1: Indazole Core Synthesis & Halogenation

Commercially Available
Nitro-halotoluene

Y

Indazole Ring Formation
(e.g., via Cadogan cyclization

or similar methods)

Y
N-methylation &
C-methylation

Y

Resulting Precursor: Bis(pinacolato)diboron Pd Catalyst (e.g., Pd(dppf)Clz2)
6-Bromo-1,3-dimethyl-1H-indazole (B2pinz) + Base (e.g., KOAc)

Step 2: Palladium-Catalyzed Borylation

Y

»| Miayura Borylation Reaction):

Y
Intermediate:
Pinacol Ester

Step 3: Deprote"-'tion & Isolation

Hydrolysis of Pinacol Ester
(e.g., with acid or base)

Y

Agqueous Workup &
Purification (Recrystallization)

Y
Gl,S-Dimethyl-1H-indazol-6-YL)boronic ac@
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Caption: Plausible synthetic workflow for (1,3-Dimethyl-1H-indazol-6-YL)boronic acid.
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Protocol: Miyaura Borylation

Inert Atmosphere: To a flame-dried flask, add 6-bromo-1,3-dimethyl-1H-indazole (1.0 eq),
bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq). The use of an inert
atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the palladium catalyst.

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Clz (0.03 eq). This catalyst is
chosen for its high efficiency in C-B bond formation.

Solvent: Add a dry, degassed solvent like dioxane or DMF.

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting
material is consumed.

Hydrolysis: Upon completion, cool the reaction. The intermediate pinacol ester can be
hydrolyzed in situ or after isolation by adding an aqueous acid (e.g., HCI) to yield the final
boronic acid.

Purification: The final product is typically purified by extraction followed by recrystallization
from a suitable solvent system (e.g., water/acetonitrile). Purity should be confirmed via HPLC
and NMR.[8]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is as a coupling partner in

the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

[9] This reaction's reliability, mild conditions, and tolerance of a vast array of functional groups

have made it a cornerstone of pharmaceutical synthesis.[4][10]

Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
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This protocol provides a robust starting point for coupling (1,3-Dimethyl-1H-indazol-6-

YL)boronic acid with a generic aryl bromide.

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), (1,3-Dimethyl-1H-
indazol-6-YL)boronic acid (1.2-1.5 eq), and a suitable base such as K2COs or Cs2CO3
(2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion and
compensate for any potential homocoupling or protodeboronation.

Catalyst System: Add a palladium catalyst, for example, Pd(PPhs)a (1-5 mol%) or a more
advanced catalyst system like Pdz(dba)s with a ligand such as SPhos or XPhos. The choice
of catalyst and ligand is critical and depends on the steric and electronic properties of the
coupling partners; more hindered substrates often require bulkier, more electron-rich
phosphine ligands.

Solvent System: Add a degassed solvent mixture. A common choice is a mixture of an
organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio). The water is
essential for dissolving the inorganic base and facilitating the transmetalation step.

Execution: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the
reaction's progress via LC-MS or TLC.

Workup and Purification: After completion, cool the reaction to room temperature. Dilute with
an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then
dried over Na2SOu4, filtered, and concentrated. The crude product is typically purified using
flash column chromatography on silica gel.

Stability, Storage, and Handling
Chemical Stability

Boronic acids, while generally stable, are susceptible to two primary degradation pathways:

Protodeboronation: The cleavage of the C-B bond by a proton source, which is more
common with electron-rich or sterically hindered boronic acids, especially under harsh acidic
or basic conditions.[11]
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» Trimerization (Boroxine Formation): In the solid state or in non-polar solvents, boronic acids
can undergo dehydration to form cyclic anhydride trimers called boroxines. This is a
reversible process, and the boronic acid can be regenerated in the presence of water.

The dimethyl-indazole core is generally robust under standard cross-coupling conditions.

Storage and Handling Recommendations

To ensure the integrity and reactivity of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, the
following practices are essential:

o Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[8]

o Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed
container to minimize oxidation and moisture exposure.[8]

 Light: Protect from direct light by using amber glass vials.[8]

Spectroscopic Characterization

While actual spectra should be run for each batch, the expected NMR signals provide a
baseline for quality control.

e H NMR (in DMSO-ds):

o Aromatic protons on the indazole ring (typically 3H) would appear in the aromatic region
(~7.0-8.0 ppm).

o The N-methyl (N1-CHs) and C-methyl (C3-CHs) protons would appear as sharp singlets in
the upfield region (~3.8-4.2 ppm and ~2.5-2.8 ppm, respectively).

o The B(OH)z protons would appear as a broad singlet, the chemical shift of which is highly
dependent on concentration and residual water.

e 1B NMR (in DMSO-ds):

o Abroad signal is expected in the range of d 28-32 ppm, characteristic of an sp2-hybridized
boron atom in an aryl boronic acid.[12][13]
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e 13C NMR (in DMSO-de):

o Signals corresponding to the aromatic carbons of the indazole ring. The carbon attached
to the boron (C6) will show a characteristically broad signal due to quadrupolar relaxation.

o Signals for the two methyl carbons.

Safety and Hazard Information

Based on safety data for this and structurally similar compounds, appropriate precautions must
be taken.

» Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), May cause an
allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause
respiratory irritation (H335).[14][15]

o Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with
side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.
[16]

e First Aid Measures:

o In case of skin contact: Immediately remove contaminated clothing and rinse the skin with
plenty of water.[17]

o In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do.[16]

o If inhaled: Move the person to fresh air.[16]

o If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate
medical attention.[17]

Conclusion

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid stands as a highly valuable and versatile
building block for synthetic and medicinal chemists. Its well-defined structure, combining the
privileged indazole scaffold with the robust reactivity of a boronic acid, makes it an ideal
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reagent for constructing novel molecular entities, particularly through the powerful Suzuki-
Miyaura cross-coupling reaction. By understanding its fundamental properties, adhering to
proven synthetic protocols, and observing proper handling and storage procedures,
researchers can effectively leverage this compound to accelerate the discovery and
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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